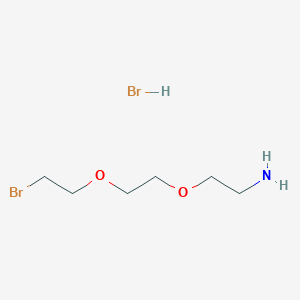

Bromo-PEG2-NH2 hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15Br2NO2 |

|---|---|

Molecular Weight |

293.00 g/mol |

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethanamine;hydrobromide |

InChI |

InChI=1S/C6H14BrNO2.BrH/c7-1-3-9-5-6-10-4-2-8;/h1-6,8H2;1H |

InChI Key |

UTXUCMOCFRUGSY-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCBr)N.Br |

Origin of Product |

United States |

Foundational & Exploratory

The Versatile Role of Bromo-PEG2-NH2 Hydrobromide in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics, the development of novel molecular entities capable of precise intervention in disease pathways is paramount. Among the critical tools in the bioconjugation chemist's arsenal (B13267) is Bromo-PEG2-NH2 hydrobromide, a heterobifunctional linker that has gained significant traction, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a reactive bromo group, a nucleophilic amine, and a hydrophilic di-ethylene glycol (PEG2) spacer, provides a versatile platform for the synthesis of complex bioconjugates. This technical guide offers an in-depth exploration of the applications of this compound in research, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its utility.

Core Principles and Applications

This compound is a PEG-based linker primarily employed in the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1]

The strategic design of this compound allows for a modular and efficient assembly of PROTACs:

-

Amine Group (-NH2): The primary amine serves as a versatile nucleophile for conjugation to a ligand for the protein of interest (warhead) or the E3 ligase. This is typically achieved through amide bond formation with a carboxylic acid-functionalized binding moiety, often facilitated by coupling agents such as HATU or EDC.[2]

-

Bromo Group (-Br): The bromo group acts as a good leaving group in nucleophilic substitution reactions. This end of the linker is often reacted with a nucleophilic site on the other binding moiety, such as a phenol (B47542) or an amine, to complete the PROTAC structure.

-

PEG2 Spacer: The short polyethylene (B3416737) glycol chain imparts several beneficial properties. It enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[3] The flexibility of the PEG linker is also crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

While the primary application is in PROTACs, the fundamental reactivity of this compound also makes it a suitable building block for the synthesis of linkers used in Antibody-Drug Conjugates (ADCs). In this context, it can be used to connect a cytotoxic payload to a monoclonal antibody, again leveraging its dual reactivity for sequential conjugation.

Physicochemical and Performance Data

The length and composition of the linker in a PROTAC are critical determinants of its physicochemical properties and its efficacy in promoting protein degradation. The inclusion of a PEG2 spacer, as found in this compound, influences these parameters.

| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker |

| Molecular Weight ( g/mol ) | ~785.9 | ~831.9 | ~919.0 |

| cLogP | 4.2 | 3.5 | 2.8 |

| Topological Polar Surface Area (Ų) | 165.2 | 174.5 | 193.0 |

| Hydrogen Bond Donors | 4 | 4 | 4 |

| Hydrogen Bond Acceptors | 11 | 12 | 14 |

| Rotatable Bonds | 18 | 22 | 30 |

Table 1: Illustrative Impact of PEG Linker Length on the Physicochemical Properties of a BRD4-Targeting PROTAC. Data is compiled from publicly available research for representative PROTACs and serves for comparative purposes.[4]

The enhanced hydrophilicity imparted by the PEG linker generally leads to a lower calculated logP (cLogP) and a higher topological polar surface area (TPSA), which can improve solubility. However, this must be balanced with the potential for reduced passive cell permeability.

| PROTAC Linker | DC50 (nM) | Dmax (%) | Permeability (PAMPA) Pe (10⁻⁶ cm/s) |

| Alkyl | 50 - 100 | >90 | Moderate-High |

| PEG2 | 10 - 50 | >95 | Moderate |

| PEG4 | 5 - 20 | >95 | Low-Moderate |

Table 2: Representative Influence of PEG Linker Length on Degradation Efficiency and Permeability. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are illustrative and cell-line dependent. Permeability data is generalized from Parallel Artificial Membrane Permeability Assays (PAMPA).[4]

Generally, shorter PEG linkers like PEG2 can provide a good balance between improved solubility and sufficient cell permeability to achieve potent protein degradation.[3]

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation strategy. The following are generalized protocols that can be adapted for specific target and E3 ligase ligands.

Protocol 1: Amide Coupling of the Amine Group

This protocol describes the formation of an amide bond between the amine group of Bromo-PEG2-NH2 and a carboxylic acid-functionalized ligand (e.g., a warhead for the protein of interest).

Materials:

-

Carboxylic acid-functionalized POI ligand

-

This compound

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole)

-

A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

-

Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add a solution of this compound (1.1 equivalents) and additional DIPEA (1.1 equivalents) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the POI-PEG2-Br intermediate.

Protocol 2: Nucleophilic Substitution with the Bromo Group

This protocol outlines the reaction of the bromo-terminated intermediate with a nucleophilic E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a phenolic hydroxyl group).

Materials:

-

POI-PEG2-Br intermediate from Protocol 1

-

Nucleophilic E3 ligase ligand (e.g., hydroxy-pomalidomide)

-

A suitable base such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Reagents for work-up and purification

Procedure:

-

Dissolve the POI-PEG2-Br intermediate (1.0 equivalent) and the nucleophilic E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

-

Add the base (e.g., K2CO3, 3.0 equivalents) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the final PROTAC product by preparative HPLC.

Protocol 3: Evaluation of Protein Degradation by Western Blot

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bromo-PEG2-NH2 Hydrobromide: Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NH2 hydrobromide is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the protection of the amino group of 2-(2-aminoethoxy)ethanol (B1664899), followed by bromination of the hydroxyl group, and culminating in the deprotection of the amine to yield the final hydrobromide salt.

Step 1: Boc Protection of 2-(2-aminoethoxy)ethanol

The initial step involves the protection of the primary amine of 2-(2-aminoethoxy)ethanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to prevent its reaction in the subsequent bromination step. This reaction is typically carried out in the presence of a base.

Experimental Protocol:

-

Materials: 2-(2-aminoethoxy)ethanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) (TEA), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-(2-aminoethoxy)ethanol in THF.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product, Boc-NH-PEG2-OH, is purified by column chromatography.

-

Step 2: Bromination of Boc-NH-PEG2-OH

The hydroxyl group of the Boc-protected intermediate is then converted to a bromide, a good leaving group for subsequent nucleophilic substitution reactions. Phosphorus tribromide (PBr₃) is a common reagent for this transformation.[1][2][3]

Experimental Protocol:

-

Materials: Boc-NH-PEG2-OH, Phosphorus tribromide (PBr₃), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-NH-PEG2-OH in anhydrous DCM and cool the solution in an ice bath.

-

Slowly add phosphorus tribromide to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product, Boc-NH-PEG2-Br, which can be purified by flash chromatography.

-

Step 3: Deprotection of Boc-NH-PEG2-Br

The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under acidic conditions, and the use of hydrobromic acid (HBr) conveniently yields the desired hydrobromide salt.

Experimental Protocol:

-

Materials: Boc-NH-PEG2-Br, Hydrobromic acid (HBr) in acetic acid.

-

Procedure:

-

Dissolve Boc-NH-PEG2-Br in a solution of HBr in acetic acid.

-

Stir the reaction at room temperature for a few hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the product is precipitated by the addition of a non-polar solvent like diethyl ether.

-

The precipitate, this compound, is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Quantitative Data Summary:

| Step | Product | Starting Material | Reagents | Typical Yield | Purity |

| 1 | Boc-NH-PEG2-OH | 2-(2-aminoethoxy)ethanol | Boc₂O, TEA | >90% | >95% |

| 2 | Boc-NH-PEG2-Br | Boc-NH-PEG2-OH | PBr₃ | 80-90% | >95% |

| 3 | Bromo-PEG2-NH2·HBr | Boc-NH-PEG2-Br | HBr/Acetic Acid | >95% | >97% |

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Synthesis Pathway Diagram:

References

- 1. youtube.com [youtube.com]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

Bromo-PEG2-NH2 Hydrobromide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of Bromo-PEG2-NH2 hydrobromide, a heterobifunctional PEG-based linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document collates available data, outlines detailed experimental protocols for property assessment, and presents a logical workflow for its application in PROTAC development.

Core Properties of this compound

This compound is a chemical tool used to conjugate a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[1] Its structure, featuring a bromo group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine group in its hydrobromide salt form, dictates its physicochemical properties. The PEG spacer is incorporated to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[2][3]

Solubility Profile

While specific quantitative solubility data for this compound is not widely published in commercial datasheets, an estimation can be made based on similar compounds and general principles of PEGylated molecules and amine salts.

Table 1: Quantitative and Qualitative Solubility Data

| Solvent | Estimated/Reported Solubility | Remarks |

| DMSO | ~10 mM[4] | A similar, longer-chain bromo-PEG-amine hydrobromide (Bromo-PEG7-amine hydrobromide) is reported to be soluble at 10 mM in DMSO. This serves as a reasonable estimate. |

| Water | High | The hydrobromide salt form of the amine and the hydrophilic PEG chain are expected to confer high aqueous solubility.[2] |

| Polar Aprotic Solvents (e.g., DMF) | Soluble | PEGylated compounds generally exhibit good solubility in polar aprotic solvents. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | The polar nature of short-chain alcohols should facilitate dissolution. |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The polarity of the molecule suggests poor solubility in non-polar solvents. |

| Chlorinated Solvents (e.g., DCM) | Moderately Soluble | Solubility in dichloromethane (B109758) is possible, as seen with some other PEGylated linkers. |

Stability Characteristics

The stability of this compound is a critical factor for its storage and handling, as well as for the design of robust synthetic protocols. The molecule's stability is influenced by its three main components: the bromo group, the PEG linker, and the amine hydrobromide salt.

Table 2: Stability Profile under Various Conditions

| Condition | Expected Stability | Rationale and Potential Degradation Pathways |

| Storage (Solid) | ||

| -20°C, desiccated | High | Recommended storage condition to minimize degradation. |

| Room Temperature | Moderate | As a salt, it is relatively stable, but long-term storage at room temperature is not recommended to prevent potential slow degradation. |

| In Solution | ||

| Aqueous (neutral pH) | Moderate | The C-Br bond can undergo slow hydrolysis.[5] The PEG ether linkages are generally stable. |

| Aqueous (acidic, pH < 4) | Moderate to High | The amine hydrobromide is stable. The C-Br bond is relatively stable to acid hydrolysis. |

| Aqueous (basic, pH > 8) | Low | The free amine form is more nucleophilic and could potentially lead to self-reaction or other degradation pathways. The C-Br bond is susceptible to nucleophilic attack by hydroxide (B78521) ions. |

| Protic Solvents (e.g., alcohols) | Moderate | Similar to aqueous solutions, with a possibility of solvolysis of the C-Br bond. |

| Aprotic Solvents (e.g., DMSO, DMF) | High | Generally stable when stored under anhydrous conditions. |

| Specific Reagents | ||

| Nucleophiles (e.g., thiols, amines) | Low (Reactive) | The bromo group is a good leaving group and is intended to react with nucleophiles in conjugation reactions.[6] |

| Strong Oxidizing Agents | Low | The PEG chain and amine group can be susceptible to oxidation. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of the solubility of a compound under specific aqueous buffer conditions.[7][8]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear-bottom plate.

-

Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

-

Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.[9][10]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant, or filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Analyze both the standards and the saturated supernatant by a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the saturated supernatant, which represents the thermodynamic solubility.

Protocol for Stability Assessment using HPLC

This protocol allows for the quantitative assessment of the stability of this compound over time under various conditions.[11][12]

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different media to be tested (e.g., PBS at pH 4, 7.4, and 9; 50% acetonitrile (B52724)/water).

-

Incubation: Store the solutions at a specific temperature (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze the aliquots by a stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants. A typical method might use a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA). Detection is typically done using a UV detector at a wavelength where the compound has significant absorbance.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. The stability is reported as the percentage of the parent compound remaining relative to the initial time point (t=0). A degradation profile can be generated by plotting the percentage of the parent compound remaining against time.

Application in PROTAC Synthesis and Relevant Workflows

This compound serves as a heterobifunctional linker in the modular synthesis of PROTACs. The bromo group and the amine group provide orthogonal reactive handles for the sequential or convergent attachment of the two required ligands.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves two key steps: the reaction of one of the functional groups of the linker with the E3 ligase ligand, followed by the reaction of the remaining functional group with the target protein ligand (or vice versa).

Caption: General workflow for the synthesis of a PROTAC using this compound.

Experimental Workflow for Stability-Indicating HPLC Method Development

A crucial aspect of developing and characterizing PROTACs is ensuring the analytical methods can distinguish the intact molecule from any degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This compound is a valuable bifunctional linker for the synthesis of PROTACs, with its PEG component offering advantages in terms of solubility. While specific quantitative data is limited, this guide provides a framework for its use and evaluation based on data from similar compounds and established analytical protocols. The provided experimental methodologies for solubility and stability assessment will enable researchers to thoroughly characterize this linker and the resulting PROTACs, ensuring robust and reliable data in drug discovery and development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 4. immunomart.com [immunomart.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. evotec.com [evotec.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

Bromo-PEG2-NH2 Hydrobromide: A Technical Guide for Researchers in Drug Development

CAS Number: 3026677-03-9

This technical guide provides an in-depth overview of Bromo-PEG2-NH2 hydrobromide, a bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and the underlying mechanisms of its utility.

Core Concepts and Physicochemical Properties

This compound is a heterobifunctional molecule featuring a bromo group at one end and an amino group (as a hydrobromide salt) at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. Its primary application lies in the synthesis of PROTACs, where it serves as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The precise length of the linker is a critical parameter in PROTAC design, as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3026677-03-9 | N/A |

| Molecular Formula | C6H15Br2NO | MedchemExpress[1] |

| Molecular Weight | 293.00 g/mol | MedchemExpress[1][2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and Methanol | N/A |

| Purity | Typically >95% | N/A |

| Storage | Store at -20°C | N/A |

Application in PROTAC Technology

PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its degradation. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

The PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple target protein molecules.

The role of the this compound linker is to optimally position the POI and the E3 ligase to facilitate efficient ubiquitination.

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this linker typically involves a two-step process:

-

Reaction with the E3 Ligase Ligand: The amino group of this compound can be reacted with a carboxylic acid group on an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands) through an amide bond formation reaction. This is typically carried out in the presence of a coupling agent such as HATU or EDC.

-

Reaction with the Target Protein Ligand: The bromo group on the other end of the linker is a good leaving group and can react with a nucleophile (e.g., a phenol, amine, or thiol) on the target protein ligand via a nucleophilic substitution reaction.

Experimental Protocols and Workflows

While specific experimental protocols are highly dependent on the specific E3 ligase and target protein ligands being used, a general workflow for the synthesis and evaluation of a PROTAC can be outlined.

General Synthetic Protocol

-

Step 1: Amide Coupling. Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable aprotic solvent such as DMF. Add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents). Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. Upon completion, the product is typically purified by reverse-phase HPLC.

-

Step 2: Nucleophilic Substitution. Dissolve the product from Step 1 (1 equivalent) and the target protein ligand (1 equivalent) in a polar aprotic solvent like DMF. Add a base such as potassium carbonate (2-3 equivalents) to facilitate the reaction. Heat the reaction mixture (e.g., to 60-80 °C) and monitor by LC-MS. The final PROTAC is then purified by reverse-phase HPLC.

PROTAC Evaluation Workflow

A typical workflow for evaluating the efficacy of a newly synthesized PROTAC involves a series of in vitro assays:

-

Binding Assays: Determine the binding affinity of the PROTAC for both the target protein and the E3 ligase using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Ternary Complex Formation Assays: Confirm the formation of the ternary complex using methods like Fluorescence Resonance Energy Transfer (FRET) or pull-down assays.

-

Western Blotting: Treat cancer cell lines with the PROTAC at various concentrations and time points. Perform western blotting to quantify the levels of the target protein and assess the extent of degradation.

-

Cell Viability Assays: Evaluate the effect of target protein degradation on cell proliferation and viability using assays such as MTT or CellTiter-Glo.

Visualizing Pathways and Workflows

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow

Caption: A general two-step synthesis workflow for PROTACs.

Conclusion

This compound is a valuable and versatile building block for the construction of PROTACs. Its well-defined structure and bifunctional nature allow for the systematic synthesis of these powerful new therapeutic agents. A thorough understanding of its properties and the general principles of PROTAC design and evaluation, as outlined in this guide, is essential for researchers working at the forefront of targeted protein degradation. As the field of PROTACs continues to expand, the strategic use of linkers like this compound will undoubtedly play a pivotal role in the development of novel therapies for a wide range of diseases.

References

Bromo-PEG2-NH2 hydrobromide molecular weight and chemical structure

For researchers, scientists, and professionals in drug development, Bromo-PEG2-NH2 hydrobromide is a key heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol for its application, and the mechanistic framework in which it operates.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in chemical synthesis.

| Property | Value |

| Molecular Weight | 293.00 g/mol [1][2][3][4][] |

| Molecular Formula | C₆H₁₅Br₂NO₂[2][3][4][] |

| SMILES String | NCCOCCOCCBr.[H]Br[2][3][4] |

| CAS Number | 3026677-03-9[2] |

Chemical Structure

The structure of this compound features a short polyethylene (B3416737) glycol (PEG) chain, which enhances solubility, flanked by a reactive bromo group and an amino group, allowing for sequential conjugation.

Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][6][7][8] The bifunctional nature of this linker allows for the covalent attachment of a ligand for the POI to one end and a ligand for an E3 ligase to the other.[8]

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

Representative Experimental Protocol for PROTAC Synthesis

While specific reaction conditions will vary depending on the exact nature of the Protein of Interest (POI) ligand and the E3 ligase ligand, the following provides a general, representative protocol for the synthesis of a PROTAC using a bifunctional linker such as this compound. This protocol assumes a two-step synthesis.

Step 1: Conjugation of the E3 Ligase Ligand to the Linker

This step involves the reaction of the amino group of this compound with an activated carboxylic acid on the E3 ligase ligand.

-

Materials:

-

E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide).

-

This compound.

-

Amide coupling reagents (e.g., HATU, HOBt).

-

A non-nucleophilic base (e.g., DIPEA).

-

Anhydrous polar aprotic solvent (e.g., DMF).

-

-

Procedure:

-

Dissolve the E3 ligase ligand (1.0 equivalent) and coupling reagents (1.1 equivalents of HATU and HOBt) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

-

Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate

This step involves a nucleophilic substitution reaction where a suitable nucleophile on the POI ligand displaces the bromide from the E3 ligase-linker intermediate.

-

Materials:

-

E3 ligase-linker intermediate from Step 1.

-

POI ligand with a nucleophilic functional group (e.g., a phenol (B47542) or thiol).

-

A suitable base (e.g., potassium carbonate or cesium carbonate).

-

Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

-

-

Procedure:

-

Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF.

-

Add the base (2.0-3.0 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Experimental Workflow

The synthesis of a PROTAC is a sequential process that requires careful planning and execution. The diagram below outlines the logical workflow for the two-step synthesis described above.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3026677-03-9|this compound|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. precisepeg.com [precisepeg.com]

A Beginner's Guide to Utilizing PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique significantly enhances the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and small molecules by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the fundamental principles of bioconjugation with PEG linkers, delving into the core chemistries, quantitative effects, and detailed experimental protocols. By leveraging the information within, researchers can better design and execute PEGylation strategies to optimize the performance of their bioconjugates.

Introduction to PEG Linkers and PEGylation

Polyethylene Glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1] PEG linkers are chemically functionalized forms of PEG that act as spacers to connect two or more molecular entities.[2][3] The process of attaching these PEG chains to a molecule is termed PEGylation.[4] This modification can "mask" the conjugated molecule from the host's immune system, thereby reducing immunogenicity and antigenicity.[4] Furthermore, PEGylation increases the hydrodynamic size of the molecule, which in turn prolongs its circulation time by reducing renal clearance.[4] It can also enhance the water solubility of hydrophobic drugs and proteins.[3][4]

The properties of a PEGylated bioconjugate can be fine-tuned by altering the length and structure (e.g., linear vs. branched) of the PEG linker.[5] Longer PEG chains generally lead to a more significant increase in the hydrodynamic radius, resulting in a more pronounced effect on circulation half-life.[5] However, it's important to note that increasing the PEG chain length can sometimes negatively impact the biological activity of the conjugated molecule due to steric hindrance.[6]

There are two main classes of PEG linkers: monodispersed and polydispersed.[7] Monodispersed PEGs have a precise, single molecular weight, whereas polydispersed PEGs are a mixture of polymers with a range of molecular weights.[7] The use of monodispersed PEG linkers is rapidly increasing in drug development as they allow for the creation of more homogeneous conjugates with predictable properties.[3]

Core Principles and Benefits of PEGylation

The primary goal of PEGylation is to improve a drug's therapeutic index by optimizing its pharmacokinetic and pharmacodynamic properties.[5] The key benefits of this technology are summarized below:

-

Enhanced Solubility : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for intravenous administration.[3]

-

Increased Stability : PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[8]

-

Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time in the bloodstream.[4]

-

Reduced Immunogenicity : The PEG linker can shield antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[8]

-

Improved Pharmacokinetics : By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[5]

-

Modified Biodistribution and Metabolism : PEGylation can alter the distribution of a drug within the body and modify its metabolic pathways.[3]

Quantitative Impact of PEGylation on Drug Properties

The benefits of PEGylation are not merely qualitative; they have been quantified in numerous studies and are evident in the improved performance of many FDA-approved drugs. The following tables summarize the quantitative effects of PEGylation on key drug parameters.

| Drug | Unmodified Half-Life | PEGylated Half-Life | Fold Increase |

| Interferon alfa-2a | 2.3 hours[3] | 50 hours (Peginterferon alfa-2a)[3][9] | ~21.7 |

| Filgrastim (B1168352) | Not specified, requires daily dosing[10] | Sustained duration, allowing once-per-cycle dosing (Pegfilgrastim)[1] | Enables significantly less frequent dosing |

| Paclitaxel (in liposomes) | 5.05 hours[7][8] | 17.8 hours (in PEGylated liposomes)[7][8] | ~3.5 |

| Adenosine Deaminase (ADA) | Short, requiring frequent administration[11] | Extended, allowing for less frequent dosing and improved metabolic control (Pegademase)[12] | Enables effective enzyme replacement therapy |

| Drug | Key Solubility/Immunogenicity Improvement |

| Paclitaxel | PEGylated liposomal formulations significantly improve the solubility of the poorly water-soluble paclitaxel.[13][14] |

| Adenosine Deaminase (ADA) | PEGylation of bovine ADA (Pegademase) reduces its immunogenicity, allowing for long-term treatment of ADA-deficient Severe Combined Immunodeficiency (SCID).[11][12] |

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry depends on the available reactive groups on the target molecule and the desired properties of the final conjugate.

Common Functional Groups for PEGylation

PEG linkers are typically functionalized with reactive groups at one or both ends to facilitate conjugation.[5] Commonly targeted functional groups on proteins include:

-

Amines (e.g., lysine (B10760008) residues, N-terminus) : This is the most common target for PEGylation due to the abundance of lysine residues on the surface of most proteins.[5]

-

Thiols (e.g., cysteine residues) : Cysteine residues provide a more specific site for PEGylation as they are less abundant than lysines.[5]

-

Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus) : These groups can also be targeted for conjugation.[5]

Key PEGylation Chemistries

Two of the most widely used methods for PEGylation are NHS ester chemistry for targeting amines and maleimide (B117702) chemistry for targeting thiols.

PEG-NHS esters react with the primary amino groups of lysine residues or the N-terminus of a protein to form a stable amide bond.[5] This reaction is typically carried out at a pH between 7 and 9.[5]

PEG-maleimide derivatives are highly specific for thiol groups found in cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond.[5] This reaction is most efficient at a pH between 6.5 and 7.5.[5]

Types of PEG Linkers

Beyond the reactive end groups, the architecture of the PEG linker itself plays a crucial role in the properties of the final bioconjugate.

-

Linear PEG Linkers : These are straight PEG chains used to connect two functional groups and are commonly used in drug delivery and protein conjugation.[3]

-

Branched PEG Linkers : These linkers have branching points to attach multiple entities, which can be useful for creating multifunctional conjugates and enhancing target specificity.[3]

-

Cleavable PEG Linkers : These are engineered with bonds that can be selectively broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[5][9] This allows for the controlled release of the conjugated molecule at the target site.[5]

-

Bioorthogonal PEG Linkers : These linkers contain reactive groups that do not interact with biological molecules within a living system.[3] This allows for highly specific "click chemistry" reactions to be performed in vivo, which is particularly useful for applications like in vivo imaging and targeted drug delivery.[15][16]

Experimental Protocols

The following sections provide detailed methodologies for two of the most common PEGylation reactions.

Protocol 1: Amine-Reactive PEGylation using an NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to a protein, targeting primary amines.

Materials:

-

Protein to be PEGylated

-

PEG-NHS Ester reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.0)[17]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[13]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[2]

-

Dialysis or gel filtration equipment for purification[13]

Procedure:

-

Protein Preparation : Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[13]

-

PEG-NHS Ester Solution Preparation : Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to create a 10 mM stock solution.[13][17] The NHS-ester group hydrolyzes in the presence of moisture, so it is crucial to prepare this solution fresh and avoid storing it.[10][17]

-

Conjugation Reaction : Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently mixing.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[17]

-

Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[13][17]

-

Quenching : Stop the reaction by adding the quenching buffer.

-

Purification : Remove unreacted PEG-NHS ester and byproducts by dialysis or gel filtration.[13]

-

Storage : Store the purified PEGylated protein under the same conditions as the original protein.[13]

Protocol 2: Thiol-Reactive PEGylation using a Maleimide

This protocol details the conjugation of a PEG-Maleimide to a protein, targeting free sulfhydryl groups.

Materials:

-

Protein with free sulfhydryl groups

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[12]

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced to generate free thiols.[18]

-

Size exclusion chromatography or dialysis equipment for purification[12]

Procedure:

-

Protein Preparation : Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds by adding a 10-100x molar excess of TCEP and incubating for 20-30 minutes at room temperature.[18]

-

PEG-Maleimide Solution Preparation : Prepare a stock solution of the PEG-Maleimide in DMSO or DMF.[18]

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[12]

-

Incubation : Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[12][19]

-

Purification : Purify the final conjugate using size exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.[12]

Visualizing Workflows and Pathways

General PEGylation Workflow

The following diagram illustrates the general workflow for a typical bioconjugation experiment using a PEG linker.

References

- 1. Pharmacokinetics and Pharmacodynamics of Pegfilgrastim - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 9. ClinPGx [clinpgx.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What is the mechanism of Pegademase? [synapse.patsnap.com]

- 12. Comparison of elapegademase and pegademase in ADA‐deficient patients and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. A pretargeted PET imaging strategy based on bioorthogonal Diels-Alder click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 17. ascopubs.org [ascopubs.org]

- 18. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTACs: Harnessing the Cell's Disposal System for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from protein inhibition to targeted protein degradation.[1][2] Unlike traditional small-molecule inhibitors that rely on occupying a protein's active site to modulate its function, PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[3][4]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5] This tripartite structure enables the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for potent and sustained protein knockdown at sub-stoichiometric concentrations.[4][6]

This technology opens up the possibility of targeting proteins previously considered "undruggable" by conventional inhibitors, as it does not require binding to a functional active site.[] PROTACs have shown immense therapeutic potential in various diseases, including cancer, viral infections, and neurodegenerative disorders.[3][8]

The Crucial Role of the Linker in PROTAC Function

The linker component of a PROTAC is far more than a passive tether; it plays a critical and active role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][9] The length, composition, and attachment points of the linker are pivotal in orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[2][10]

The linker's properties directly influence several key aspects of PROTAC function:

-

Ternary Complex Formation and Stability: The linker's length and flexibility are critical for achieving the optimal spatial arrangement of the POI and E3 ligase to facilitate favorable protein-protein interactions.[9] An improperly designed linker can lead to steric hindrance or unproductive binding orientations, thereby reducing the efficiency of ubiquitination and subsequent degradation.[11]

-

Physicochemical Properties: The chemical nature of the linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[][9] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance hydrophilicity and solubility, while alkyl linkers may improve cell permeability.[][12]

-

Selectivity: The linker can influence the selectivity of a PROTAC for a specific target protein, even among closely related protein family members. Subtle changes in linker composition or length can alter the geometry of the ternary complex, favoring the degradation of one protein over another.[13]

The optimization of the linker is therefore a central challenge in PROTAC design, often requiring the synthesis and evaluation of numerous analogs to identify the optimal balance of properties for a given target and E3 ligase pair.[13]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The following table summarizes quantitative data from various studies, illustrating the profound impact of linker length and composition on the degradation potency (DC50) and maximal degradation (Dmax) of different PROTACs.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | VHL | PEG | 12 | >1000 | <20 | [14] |

| ERα | VHL | PEG | 16 | ~100 | ~80 | [14] |

| ERα | VHL | PEG | 19 | ~500 | ~60 | [14] |

| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | - | [13] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [13] |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [13] |

| BTK | CRBN | PEG | 2 PEG units | >1000 | - | [13] |

| BTK | CRBN | PEG | ≥4 PEG units | 1-40 | - | [13] |

| CRBN | VHL | Alkyl | 9 | Potent degradation | - | [13] |

| CRBN | VHL | PEG | 3 PEG units | Weak degradation | - | [13] |

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[3][15]

Materials:

-

Cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa for BRD4)[3]

-

PROTAC of interest (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[3]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.[3]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[3]

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-target protein and anti-loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[3]

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[15]

-

NanoBRET™ Assay for Ternary Complex Formation

This protocol describes a live-cell method to quantitatively measure the formation of the POI-PROTAC-E3 ligase ternary complex using Bioluminescence Resonance Energy Transfer (BRET).[16][17]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins

-

Transfection reagent

-

Opti-MEM™

-

PROTAC of interest

-

Proteasome inhibitor (e.g., MG132, optional)

-

NanoBRET™ Nano-Glo® Live Cell Reagent (contains HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate)

-

Luminometer with 460 nm and 618 nm filters

Procedure:

-

Cell Transfection:

-

Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

-

Incubate for 24-48 hours at 37°C with 5% CO2.[16]

-

-

Compound Treatment:

-

Reagent Addition and Signal Measurement:

-

Prepare the NanoBRET™ detection reagent according to the manufacturer's protocol.

-

Add the detection reagent to each well and incubate at room temperature for 10-15 minutes.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[16]

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 and Bmax values for ternary complex formation.[16]

-

In Vitro Ubiquitination Assay (AlphaLISA® Format)

This protocol provides a method to measure the ubiquitination of a target protein in vitro, a critical step in PROTAC-mediated degradation.[18]

Materials:

-

Purified recombinant E1 activating enzyme (e.g., UBE1)

-

Purified recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Purified recombinant E3 ligase complex (e.g., Cereblon complex)

-

Purified target protein with a tag (e.g., GST-tagged BRD3)

-

PROTAC of interest

-

ATP

-

Biotinylated ubiquitin

-

AlphaLISA® GSH Acceptor beads

-

Streptavidin Donor beads

-

Assay buffer

-

AlphaLISA-compatible plate reader

Procedure:

-

Reaction Setup:

-

Incubate the PROTAC with the E3 ligase complex and the target protein to allow for ternary complex formation.

-

-

Ubiquitination Reaction:

-

Initiate the ubiquitination reaction by adding the E2 enzyme, ATP, and biotinylated ubiquitin. Finally, add the E1 enzyme.

-

-

Detection:

-

Stop the reaction and add AlphaLISA® GSH Acceptor beads (which bind to the GST-tagged target protein) and Streptavidin Donor beads (which bind to the biotinylated ubiquitin).

-

-

Signal Measurement:

-

Incubate in the dark to allow for bead association.

-

Read the plate on an AlphaLISA-compatible reader. The signal generated is directly proportional to the level of target protein ubiquitination.[18]

-

Visualizations of Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Characterization

Caption: A typical experimental workflow for the evaluation of PROTACs.

Logical Relationship of PROTAC Components

Caption: The logical relationship between the components of a PROTAC and its function.

Signaling Pathway of BRD4 Degradation by a PROTAC

References

- 1. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. precisepeg.com [precisepeg.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 18. bpsbioscience.com [bpsbioscience.com]

The Architect's Toolkit: A Technical Guide to Heterobifunctional PEG Linkers in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, precision and efficacy are paramount. The targeted delivery of potent pharmaceutical agents to specific sites of action while minimizing off-target toxicity remains a central challenge. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology in surmounting this hurdle, acting as versatile molecular bridges that enhance the performance of sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies underpinning the use of these critical components in drug development.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol functionalized with two distinct reactive groups at their termini.[1][2] This dual-reactivity is the linchpin of their utility, enabling the sequential and specific conjugation of two different molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug).[1][2] The PEG component itself imparts several advantageous properties, including increased hydrophilicity, which can mitigate the aggregation of hydrophobic drugs, and a "stealth" effect that can reduce immunogenicity and prolong circulation half-life.[2][3]

The general structure of a linear heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are different reactive functional groups.[4]

Core Advantages and Applications

The integration of heterobifunctional PEG linkers into drug delivery systems offers a multitude of benefits that address key challenges in pharmaceutical development.

Enhanced Pharmacokinetics and Stability

PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[4][5][6] The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shield around the conjugated molecule, which can:

-

Prolong Circulation Half-Life: By increasing the molecule's effective size, PEGylation reduces renal clearance and shields it from enzymatic degradation, leading to a longer residence time in the bloodstream.[7][8]

-

Reduce Immunogenicity: The PEG shield can mask epitopes on the therapeutic molecule, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[9][10]

-

Improve Solubility: PEG linkers can significantly enhance the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[1][3]

Precision Targeting and Controlled Release

The distinct reactive ends of heterobifunctional PEG linkers allow for precise control over the architecture of the drug conjugate. This is particularly crucial in the design of targeted therapies like Antibody-Drug Conjugates (ADCs). In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG linker ensures the stable attachment of the drug to the antibody until it reaches the target cell.[1][11]

Furthermore, cleavable heterobifunctional PEG linkers can be engineered to release the drug payload in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of specific enzymes.[12] This triggered release mechanism enhances the therapeutic window by concentrating the drug's cytotoxic effect at the tumor site.

Applications in Drug Delivery Systems

The versatility of heterobifunctional PEG linkers has led to their widespread use in various drug delivery platforms:

-

Antibody-Drug Conjugates (ADCs): These linkers are integral to the design of ADCs, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, solubility, and pharmacokinetic profile.[11][13]

-

Nanoparticle and Liposome Formulations: PEGylation of nanoparticles and liposomes using heterobifunctional linkers allows for the attachment of targeting ligands to their surface, enabling active targeting of specific tissues or cells. This surface modification also confers "stealth" properties, prolonging their circulation time.[8][14]

-

Peptide and Protein Therapeutics: PEGylation can enhance the stability and half-life of therapeutic peptides and proteins, which are often susceptible to rapid degradation and clearance in vivo.[1][7]

-

PROTACs (Proteolysis-Targeting Chimeras): Heterobifunctional linkers, including those with PEG chains, are used to connect a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the targeted degradation of disease-causing proteins.[2]

Quantitative Data on PEGylated Drug Delivery Systems

The following tables summarize key quantitative parameters from various studies on PEGylated drug delivery systems. It is important to note that these values can vary significantly depending on the specific drug, linker, carrier, and experimental conditions.

| Drug Delivery System | Drug | PEG Linker Details | Drug Loading Capacity / Encapsulation Efficiency (%) | Reference(s) |

| PEGylated Liposomes | Doxorubicin (B1662922) | DSPE-PEG2000 | High Loading: 12.9% (w/w Dox/HSPC), >99.5% EE | [15] |

| Low Loading: 2.4% (w/w Dox/HSPC), >99.5% EE | [15] | |||

| Quercetin | Unlinked-PEG4000 | ~54% EE | [16] | |

| Paclitaxel | DSPE-PEG2000 | >90% EE | [17] | |

| PEGylated PLGA Nanoparticles | Doxorubicin | DPPE-PEG | ~95% EE | [18] |

| Conventional Liposomes | Granulocyte-colony stimulating factor (G-CSF) | - | 52.37 ± 3.64% EE | [19] |

| PEGylated Liposomes | Gentamicin | - | 12 ± 3% EE | [19] |

Table 1: Drug Loading and Encapsulation Efficiency in PEGylated Systems. EE: Encapsulation Efficiency; HSPC: Hydrogenated Soy Phosphatidylcholine; DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine; PLGA: Poly(lactic-co-glycolic acid); DPPE: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.

| Drug Delivery System | Drug | In Vitro Release Conditions | Cumulative Release (%) and Time | Reference(s) | | :--- | :--- | :--- | :--- | | PEGylated PLGA Nanoparticles | Doxorubicin | Buffered 1% Tween-80, 37°C | >80% over 8-10 days |[18] | | PEGylated Liposomes | Topotecan | Centrifugal ultrafiltration | - |[20][21] | | Polymeric Nanoparticles | Itraconazole | USP apparatus II with centrifugal ultrafiltration, 37°C | ~20% after 100 min |[21] | | | Cholecalciferol | | ~5% after 100 min |[21] | | | Flurbiprofen | | ~99% after 100 min |[21] |

Table 2: In Vitro Drug Release from PEGylated Nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, conjugation, and characterization of heterobifunctional PEG linkers and their conjugates.

Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-Iodo)

This protocol describes a general method for the synthesis of an alkyne-PEG-iodo linker, which can be further modified for various conjugation chemistries.[2]

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium iodide (NaI)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Acetone

-

Silica (B1680970) gel for chromatography

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF.

-

Cool the solution to 0 °C and add NaH portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica gel chromatography to obtain alkyne-PEG-OH.

-

-

Mesylation of Alkyne-PEG-OH:

-

Dissolve alkyne-PEG-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir for 2 hours at room temperature.

-

Wash the reaction mixture with dilute HCl and brine.

-

Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG-OMs.

-

-

Iodination of Alkyne-PEG-OMs:

-

Dissolve alkyne-PEG-OMs and NaI in acetone.

-

Reflux the mixture for 12 hours.

-

Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to yield the final alkyne-PEG-iodo linker.

-

Conjugation of a Small Molecule to an Antibody using an NHS-PEG-Maleimide Linker

This protocol outlines a two-step process for conjugating an amine-containing antibody to a thiol-containing small molecule drug using a heterobifunctional NHS-PEG-maleimide linker.[22][23]

Materials:

-

Antibody (amine-containing)

-

Small molecule drug (thiol-containing)

-

Mal-PEGn-NHS Ester crosslinker

-

Amine-Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Thiol-Reaction Buffer (e.g., PBS, pH 6.5-7.0, containing 1-5 mM EDTA)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Desalting column or dialysis equipment

-

Quenching reagent (e.g., cysteine)

Procedure:

Step 1: Reaction of NHS Ester with Antibody Amines

-

Prepare a stock solution of the Mal-PEGn-NHS Ester in anhydrous DMSO or DMF.

-

Dissolve the antibody in the Amine-Reaction Buffer.

-

Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, non-reacted crosslinker using a desalting column or dialysis, exchanging the maleimide-activated antibody into the Thiol-Reaction Buffer.

Step 2: Reaction of Maleimide (B117702) with Drug Thiols

-

Immediately add the thiol-containing small molecule drug to the purified maleimide-activated antibody at a defined molar ratio (e.g., 1:1 to 1:5 antibody:drug).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

(Optional) Quench the reaction by adding a quenching reagent like cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.

-

Purify the final antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted drug and other byproducts.

Characterization of PEGylated Proteins by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and characterization of PEGylated proteins.[4]

4.3.1. Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius. It is useful for detecting aggregation and separating PEGylated conjugates from the unconjugated protein.[24]

Materials and Method:

-

Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm[24]

-

Mobile Phase: Aqueous buffer (e.g., 150 mM sodium phosphate, pH 7.0)

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 280 nm

-

Sample Preparation: Dilute the PEGylated protein sample in the mobile phase.

-

Analysis: The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger size. High molecular weight aggregates will elute even earlier.

4.3.2. Reversed-Phase Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, leading to earlier elution from an RP column.

Materials and Method:

-

Column: Jupiter 300 C4[25]

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 1 mL/min

-

Temperature: 45 °C[25]

-

Detection: UV at 214 nm

-

Analysis: The PEGylated protein will have a shorter retention time compared to the native protein. Different degrees of PEGylation can also be resolved.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are common methods for its determination.[][27]

Method: Hydrophobic Interaction Chromatography (HIC)